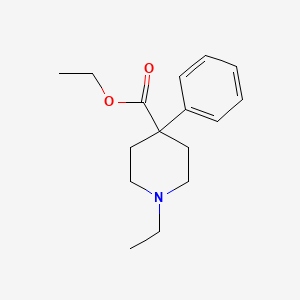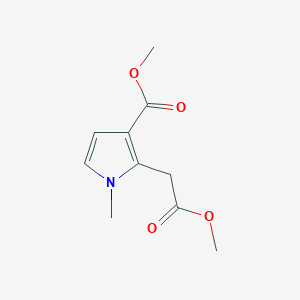![molecular formula C16H22N4 B1419151 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine CAS No. 1157180-61-4](/img/structure/B1419151.png)
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine
Overview
Description
This compound is a colorless to yellow viscous liquid or lump or semi-solid . It has been used in various chemical reactions and studies .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as NMR spectroscopy and mass spectrometry . UV-Vis spectrometry studies have also been conducted .Chemical Reactions Analysis
This compound has been involved in various chemical reactions . For example, it has been used in the synthesis of urea linked alkyl side chain compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is insoluble in water but soluble in DMSO .Scientific Research Applications
Biomedical Applications of 1H-Pyrazole
1H-Pyrazole is a heterocyclic compound that has been described in more than 5500 references, including 2400 patents . It has been found to have a wide range of biomedical applications due to its structural similarity to the purine bases adenine and guanine .
Pharmacological Applications of Piperidine Derivatives
Piperidine is a six-membered heterocycle that is commonly used in the synthesis of pharmaceuticals . More than 7000 piperidine-related papers were published during the last five years , indicating the significant role of piperidine derivatives in drug development .
Antibacterial Properties
The pyrazole scaffold, which is present in the compound, has been found to have noteworthy antibacterial properties . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Anti-inflammatory Properties
In addition to its antibacterial properties, the pyrazole scaffold has also been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anti-cancer Properties
The pyrazole scaffold has been found to have anti-cancer properties . This suggests that the compound could potentially be used in the development of new anti-cancer drugs.
Analgesic Properties
The pyrazole scaffold has been found to have analgesic properties . This suggests that the compound could potentially be used in the development of new pain relief medications.
Anticonvulsant Properties
The pyrazole scaffold has been found to have anticonvulsant properties . This suggests that the compound could potentially be used in the treatment of seizure disorders.
Anthelmintic Properties
The pyrazole scaffold has been found to have anthelmintic properties . This suggests that the compound could potentially be used in the treatment of parasitic worm infections.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It is likely that this compound interacts with its targets through hydrogen bonding or other intermolecular forces .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
1-ethyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-20-11-8-15(9-12-20)18-14-5-3-13(4-6-14)16-7-10-17-19-16/h3-7,10,15,18H,2,8-9,11-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIYLCYLSFAOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



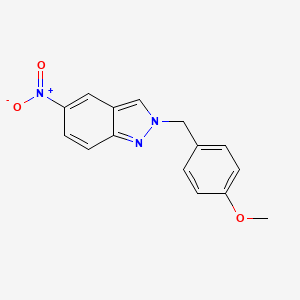
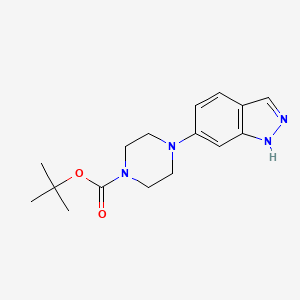

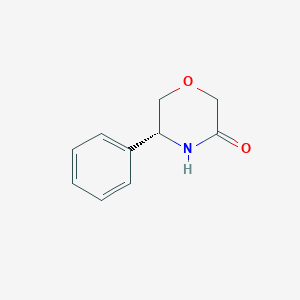
![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)


![4-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B1419079.png)

![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)
![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
